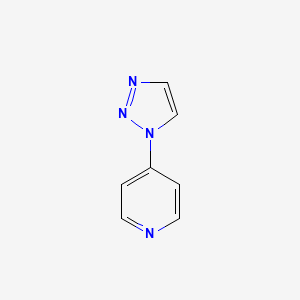
4-(1H-1,2,3-Triazol-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,2,3-Triazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,3-triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-Triazol-1-yl)pyridine typically involves a 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction is carried out between an azide and an alkyne in the presence of a copper catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Catalyst: Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with sodium ascorbate
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1H-1,2,3-Triazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of alkylated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
4-(1H-1,2,3-Triazol-1-yl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(1H-1,2,3-Triazol-1-yl)pyridine varies depending on its application:
Enzyme Inhibition: As a sirtuin inhibitor, it binds to the active site of the enzyme, preventing its normal function.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets, leading to cell death.
Coordination Chemistry: Acts as a tridentate ligand, coordinating with metal ions through nitrogen atoms in the pyridine and triazole rings, forming stable complexes.
Vergleich Mit ähnlichen Verbindungen
4-(1H-1,2,3-Triazol-1-yl)pyridine can be compared with other similar compounds, such as:
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: This compound also features triazole and pyridine rings but has two triazole groups, enhancing its coordination capabilities.
2-(1H-1,2,4-Triazol-3-yl)pyridine: Similar in structure but with a different triazole isomer, affecting its chemical reactivity and applications.
3-(1H-1,2,3-Triazol-4-yl)pyridine: Another isomer with the triazole ring attached at a different position, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct reactivity and coordination properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H6N4 |
|---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
4-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h1-6H |
InChI-Schlüssel |
REJWOMWLZVYMPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1N2C=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)
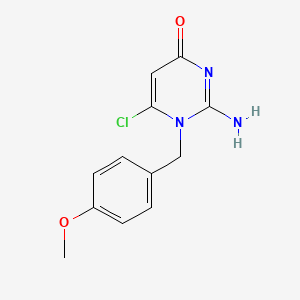
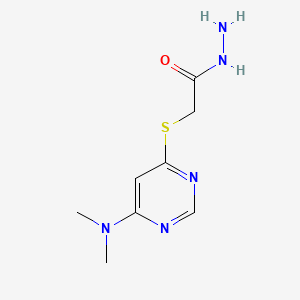
![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)

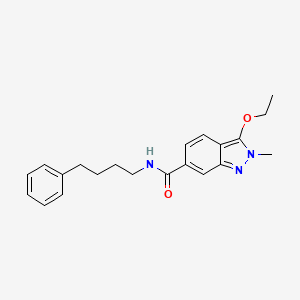
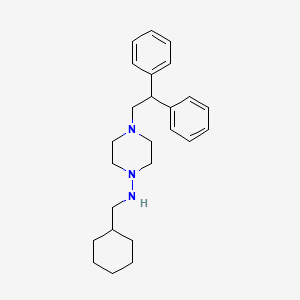
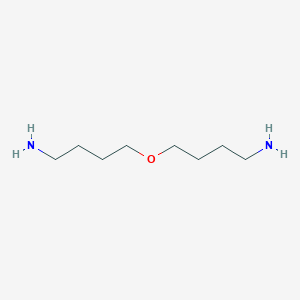
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
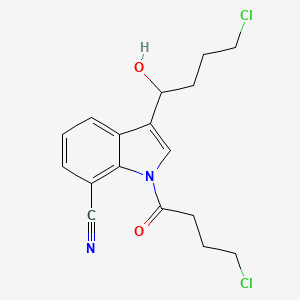
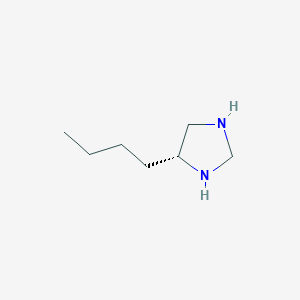
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13098421.png)

